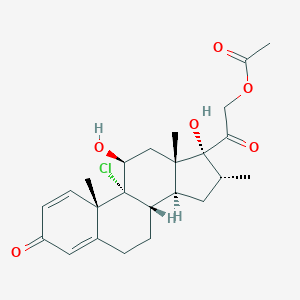
6-Aminonicotinaldehyde
Übersicht
Beschreibung
6-Aminonicotinaldehyde is a compound that could be of interest in various chemical and pharmaceutical applications due to its potential as a building block for more complex molecules. Its structural features suggest it might participate in a range of chemical reactions, contributing to the synthesis of diverse compounds.
Synthesis Analysis
The synthesis of compounds similar to 6-Aminonicotinaldehyde often involves complex organic reactions. For instance, asymmetric synthesis methods for α-amino acids and related compounds involve transformations that might be applicable to 6-Aminonicotinaldehyde synthesis, considering its amino and aldehyde functional groups (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of 6-Aminonicotinaldehyde, featuring an amino group attached to a nicotinaldehyde framework, suggests it could exhibit specific electronic and steric characteristics. These features may influence its reactivity and interaction with other molecules, a common theme in the study of molecular interactions in compounds like D-amino acids (Pollegioni, Rosini, & Molla, 2020).
Chemical Reactions and Properties
Compounds with functionalities similar to 6-Aminonicotinaldehyde are involved in a variety of chemical reactions, including condensation, nucleophilic addition, and Schiff base formation. These reactions are fundamental in the synthesis of more complex molecules, including peptides and heterocyclic compounds. The interaction of amino acids with other molecules, leading to the formation of peptides, could be paralleled in reactions involving 6-Aminonicotinaldehyde (Kiss, Kardos, Vass, & Fülöp, 2018).
Wissenschaftliche Forschungsanwendungen
Neurological Research : Bielicki and Krieglstein (1976) found that 6-aminonicotinamide treatment significantly reduces GABA and glutamate concentrations in rat brains. This finding is important for studying neurological symptoms and the GABA-shunt pathway in the nervous system (Bielicki & Krieglstein, 1976).
Developmental Biology : Morris et al. (1985) observed that 6-aminonicotinamide impairs brain development in neonatal rats by reducing ornithine decarboxylase activity and its reactivity to growth stimuli (Morris et al., 1985).
Diabetes Research : Ammon and Steinke (1972) reported that 6-aminonicotinamide (6-AN) can induce experimental diabetes in rats by interfering with NADPH metabolism within beta cells, leading to significant hyperglycemia (Ammon & Steinke, 1972).
Cancer Research : Dietrich, Friedland, and Kaplan (1958) found that 6-Aminonicotinamide reduces mitochondrial activity and alters energy metabolism in various cancers, potentially affecting tumor growth (Dietrich, Friedland, & Kaplan, 1958).
Biochemical Pathway Analysis : Almugadam et al. (2018) discovered that 6-aminonicotinamide (6AN) effectively inhibits the pentose phosphate pathway in Leishmania promastigotes, potentially causing cell death by disrupting the PPP enzyme complex (Almugadam et al., 2018).
Glucose Metabolism Study : Hothersall et al. (1981) noted that 6'-aminonicotinamide treatment significantly decreases glucose utilization in the rat brain, affecting various pathways and metabolites (Hothersall et al., 1981).
Antitumor Activity : Koutcher et al. (1996) reported that 6aminonicotinamide (6AN) can delay tumor growth in mammary carcinoma mice, and its combination with radiation causes greater tumor growth delay than either treatment alone (Koutcher et al., 1996).
Wirkmechanismus
Target of Action
The primary target of 6-Aminonicotinaldehyde is the NADP±dependent enzyme glucose-6-phosphate dehydrogenase (G6PD) . G6PD plays a crucial role in the pentose phosphate pathway, which is essential for producing NADPH, a coenzyme involved in various biochemical reactions.
Mode of Action
6-Aminonicotinaldehyde acts as a competitive inhibitor of G6PD . It competes with the natural substrate of the enzyme, leading to a decrease in the enzyme’s activity. This inhibition disrupts the normal function of the pentose phosphate pathway, affecting the production of NADPH .
Biochemical Pathways
The inhibition of G6PD by 6-Aminonicotinaldehyde affects the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a vital role in generating NADPH and ribose 5-phosphate. NADPH is crucial for various cellular processes, including the neutralization of reactive oxygen species and the biosynthesis of fatty acids. The disruption of this pathway can lead to increased susceptibility to oxidative stress .
Pharmacokinetics
It is known that the compound is rapidly cleared from the system . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Aminonicotinaldehyde and their impact on its bioavailability.
Result of Action
The inhibition of G6PD by 6-Aminonicotinaldehyde leads to a decrease in NADPH production, which can result in ATP depletion . This can have various effects on the cell, including increased susceptibility to oxidative stress. Additionally, 6-Aminonicotinaldehyde has been shown to synergize with DNA-crosslinking chemotherapy agents, such as Cisplatin, in killing cancer cells .
Safety and Hazards
6-Aminonicotinaldehyde is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
6-aminopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPVMQSUPTGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593440 | |
| Record name | 6-Aminopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminonicotinaldehyde | |
CAS RN |
69879-22-7 | |
| Record name | 6-Aminopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)








